molecular formula C15H23N3O4 B3007232 5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-4,5(4H)-dicarboxylate CAS No. 1380679-97-9

5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-4,5(4H)-dicarboxylate

Cat. No.: B3007232
CAS No.: 1380679-97-9
M. Wt: 309.366
InChI Key: PUFOAZLZNZRRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-4,5(4H)-dicarboxylate is a useful research compound. Its molecular formula is C15H23N3O4 and its molecular weight is 309.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    A study by Vanelle et al. (2004) describes the synthesis of an imidazo[4,5-b]pyridin-5-one, a related compound, through a process involving vicarious nucleophilic substitution of hydrogen and Knoevenagel condensation. This provides insights into the synthesis techniques that could be applicable to the subject compound (Vanelle et al., 2004).

  • Chemical Characterization and Analysis

    Research by Çolak et al. (2021) on similar compounds, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylates, includes characterization using spectroscopic methods and X-ray crystallography. This suggests potential methods for characterizing the subject compound (Çolak et al., 2021).

Chemical Properties and Reactions

  • Chemical Reactions

    A study by Jin et al. (2019) discusses the hydroxyalkylation of imidazo[1,2-a]pyridines, a related chemical structure. This research could provide insights into the reactivity and possible chemical transformations of the subject compound (Jin et al., 2019).

  • Formation and Structural Analysis

    Research by Brehm et al. (1991) on the formation and X-ray analysis of related compounds provides information on the structural and chemical behavior of similar compounds, which might be relevant to understanding the subject compound's properties (Brehm et al., 1991).

Potential Applications

  • Biological Activity

    The synthesis and evaluation of related imidazo[4,5-c]pyridine derivatives as potential anticancer agents are discussed in a study by Temple et al. (1987). This indicates possible research avenues for exploring the biological activities of the subject compound (Temple et al., 1987).

  • Pharmaceutical Research

    A study by Starrett et al. (1989) on imidazo[1,2-a]pyridines, which are structurally related, as antiulcer agents suggests potential pharmaceutical applications for the subject compound, in line with its structural analogues (Starrett et al., 1989).

Properties

IUPAC Name

5-O-tert-butyl 4-O-ethyl 3-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-6-21-13(19)12-11-10(16-9-17(11)5)7-8-18(12)14(20)22-15(2,3)4/h9,12H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFOAZLZNZRRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1C(=O)OC(C)(C)C)N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.